molecular formula C11H11BrN2S B14040250 5-(4-Bromo-2-ethylphenyl)thiazol-2-amine

5-(4-Bromo-2-ethylphenyl)thiazol-2-amine

Cat. No.: B14040250
M. Wt: 283.19 g/mol
InChI Key: NOYVZBGOZVQOBF-UHFFFAOYSA-N
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Description

5-(4-Bromo-2-ethylphenyl)thiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-2-ethylphenyl)thiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives .

Scientific Research Applications

5-(4-Bromo-2-ethylphenyl)thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Bromo-2-ethylphenyl)thiazol-2-amine involves its interaction with various molecular targets. For instance, it can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential anticancer activity .

Properties

Molecular Formula

C11H11BrN2S

Molecular Weight

283.19 g/mol

IUPAC Name

5-(4-bromo-2-ethylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H11BrN2S/c1-2-7-5-8(12)3-4-9(7)10-6-14-11(13)15-10/h3-6H,2H2,1H3,(H2,13,14)

InChI Key

NOYVZBGOZVQOBF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)Br)C2=CN=C(S2)N

Origin of Product

United States

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